5-(4-Methoxyphenyl)-2-methylphenol

Descripción general

Descripción

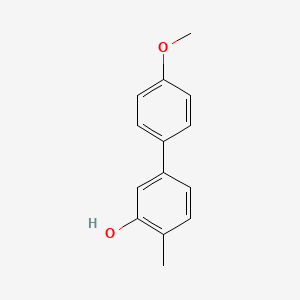

5-(4-Methoxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the benzene ring, which is further substituted with a methyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts acylation followed by reduction and nitration steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 5-(4-Methoxyphenyl)-2-methylphenol as an anticancer agent. In vitro evaluations have shown that compounds related to this structure exhibit low levels of cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. For instance, a study reported that derivatives of this compound demonstrated slight sensitivity in certain leukemia cell lines at a concentration of 10 µM, indicating a potential for further development as a therapeutic agent against cancer .

1.2 Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic processes. Research has indicated that structural modifications can enhance the inhibitory potency against enzymes such as ALOX15, which is implicated in inflammatory pathways. The design of hybrid molecules incorporating the methoxyphenyl group has shown promising results in silico docking studies, suggesting that these compounds could serve as effective allosteric inhibitors .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methodologies involving common organic reactions. These include:

- Alkylation reactions , where the methoxy group is introduced onto a phenolic structure.

- Reduction processes , converting nitro or carbonyl groups into amines or alcohols, enhancing the compound's biological activity.

A detailed synthesis pathway involves starting with readily available precursors and applying standard organic transformations to achieve the desired product .

2.2 Chemical Characteristics

The compound's chemical structure, characterized by its methoxy and methyl substituents on the phenolic ring, contributes to its solubility and reactivity. Its molecular formula is C15H16O2, with notable physical properties that facilitate its use in various formulations .

Applications Beyond Medicinal Chemistry

3.1 Antioxidant Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for formulations aimed at preventing oxidative damage .

3.2 Industrial Applications

The compound may also find applications in industrial settings, particularly in the formulation of dyes and pigments due to its stable phenolic structure. Its ability to act as a coupling agent in oxidative dyeing processes for keratin fibers (e.g., hair coloring) has been documented, where it contributes to achieving desired color shades while meeting safety standards .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different pharmacological activities and selectivity towards molecular targets .

Actividad Biológica

5-(4-Methoxyphenyl)-2-methylphenol, also known as a substituted phenolic compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group attached to a biphenyl structure. Its chemical formula is , with a molecular weight of approximately 232.29 g/mol. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

| Escherichia coli | >125 μM | Not significantly effective |

The compound's mechanism involves the inhibition of protein synthesis, which is crucial for bacterial growth and replication. Additionally, it has shown moderate biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant bacterial infections .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties . It exhibits inhibitory effects on lipoxygenase enzymes, which are involved in the inflammatory response.

Case Study: Inhibition of Lipoxygenase

In a study examining the compound's effect on lipoxygenase activity:

- Results : The compound demonstrated a significant reduction in lipoxygenase-mediated arachidonic acid metabolism, suggesting its potential as an anti-inflammatory agent.

- IC50 Values : The IC50 values for inhibition were found to be comparable to standard anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as lipoxygenases. These studies indicate that the methoxy group plays a crucial role in stabilizing the binding conformation within the active site of the enzyme.

Table 2: Molecular Docking Results

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -9.5 |

| Number of Hydrogen Bonds | 3 |

| Key Interactions | π-π stacking with aromatic residues |

These findings suggest that the structural features of this compound contribute significantly to its biological activity .

Safety and Toxicity Profile

Safety assessments conducted on various cell lines indicate that this compound exhibits low toxicity at therapeutic concentrations. The compound was subjected to cytotoxicity tests which revealed:

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHAVUHTSBEIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610503 | |

| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799766-18-0 | |

| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.